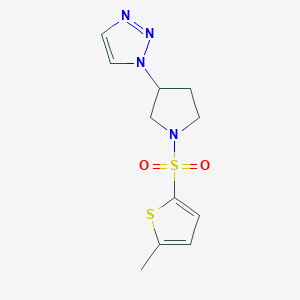![molecular formula C16H16FNO2 B2643890 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232818-51-7](/img/structure/B2643890.png)
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . Its molecular formula is C16H16FNO2 and it has a molecular weight of 273.3 .
Synthesis Analysis
The compound was synthesized and characterized using techniques such as X-ray Diffraction, IR, and Electronic spectroscopy . The synthesis process preferred the enol form in the solid state .Molecular Structure Analysis
The compound was characterized by X-ray Diffraction, IR, and Electronic spectroscopy . The X-Ray and IR results showed that the compound preferred the enol form in the solid state . UV-Vis absorption spectra of the compound were recorded in different solvents .Chemical Reactions Analysis
The compound was synthesized and characterized by X-ray Diffraction, IR, and Electronic spectroscopy . The synthesis process preferred the enol form in the solid state .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H16FNO2 and a molecular weight of 273.3 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has been a subject of various research studies focusing on its synthesis, characterization, and applications in different scientific domains. One of the related compounds, synthesized through the condensation reaction of substituted benzaldehydes and anilines, has been explored for its crystalline structure using X-ray diffraction studies, revealing significant details about its intermolecular interactions and stability. This process provides insights into the role of fluorine atoms in stabilizing the crystal packing of such compounds. Quantum chemical calculations have been employed to elucidate the structure further, showing the importance of intramolecular charge transfer interactions (Muhammad Ashfaq et al., 2022).
Molecular Interactions and Stability
Research involving multinuclear zinc(II) complexes indicates the reactivity of similar Schiff base compounds under basic conditions, leading to the formation of high nuclearity zinc(II)-containing clusters. These clusters, characterized by their unique core structures, highlight the compound's potential in assembling complex molecular architectures (E. Constable et al., 2012).
Optical and Electronic Properties
The compound and its derivatives have been investigated for their fluorescence spectral studies, particularly in interactions with biological molecules like Bovine Serum Albumin (BSA). These studies provide valuable information on the binding constants and mode of interaction, revealing the compound's potential in bio-sensing applications (K. Ghosh et al., 2016). Furthermore, the development of fluoroionophores based on diamine-salicylaldehyde derivatives showcases the compound's versatility in recognizing metal cations in various environments, including cellular staining for metal ions (W. Hong et al., 2012).
Structural and Spectroscopic Analysis
The spectroscopic and molecular structure characterization of similar compounds has been conducted through various techniques such as X-ray diffraction, IR, and electronic spectroscopy. These studies confirm the preferred enol form of the compounds in both solid state and solvent media, providing a foundation for understanding their electronic structure and properties in different environments (Ç. Albayrak et al., 2010).
Role in Supramolecular Assembly
Investigations into coordination compounds containing similar Schiff base ligands reveal insights into the role of π–π stacking and hydrogen-bonding interactions in metallosupramolecular assembly. These findings contribute to the understanding of how such compounds can be utilized in the design of complex molecular systems (Taraneh Hajiashrafi et al., 2019).
Eigenschaften
IUPAC Name |
2-ethoxy-6-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWVGSCFLPTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)

![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)


![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)



![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)